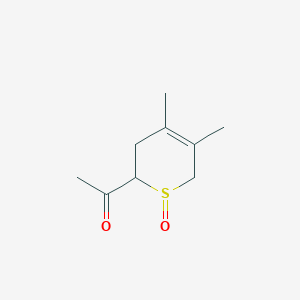
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide is a heterocyclic compound that contains sulfur and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl-4,5-dimethylthiophene with hydrogen peroxide in the presence of a catalyst to introduce the oxygen atom, forming the 1-oxide derivative. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the corresponding thiopyran.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation or alkylating agents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the thiopyran structure.
Applications De Recherche Scientifique
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-5-acetylthiazole: Another heterocyclic compound with similar structural features but different chemical properties.
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine: A related compound with a different heterocyclic ring system.
Propriétés
Numéro CAS |
197178-38-4 |
|---|---|
Formule moléculaire |
C9H14O2S |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1-oxo-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
InChI |
InChI=1S/C9H14O2S/c1-6-4-9(8(3)10)12(11)5-7(6)2/h9H,4-5H2,1-3H3 |
Clé InChI |
MUEYFMYHQJJJSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CS(=O)C(C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



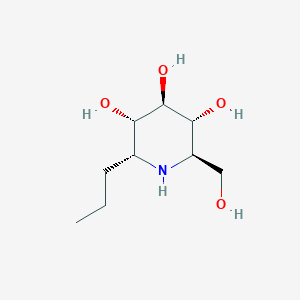
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
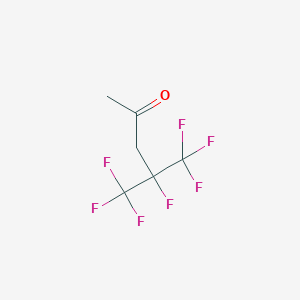

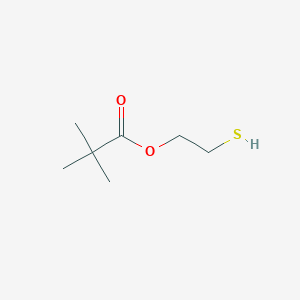
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
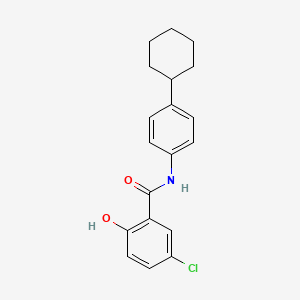
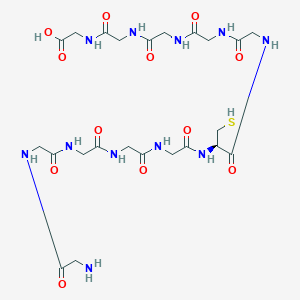

![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)

